3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide
Description
Properties
CAS No. |
853347-86-1 |
|---|---|
Molecular Formula |
C19H14ClNO2 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-phenylprop-2-enamide |
InChI |
InChI=1S/C19H14ClNO2/c20-17-9-5-4-8-16(17)18-12-10-15(23-18)11-13-19(22)21-14-6-2-1-3-7-14/h1-13H,(H,21,22)/b13-11+ |
InChI Key |
YNEDQMNWAGGLPW-ACCUITESSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Furan Ring Construction via Paal–Knorr Cyclization
The Paal–Knorr reaction remains a cornerstone for furan synthesis, particularly when paired with acrylamide functionalization. A modified one-pot tandem protocol enables simultaneous furan cyclization and acrylamide formation.
Representative Procedure :
- Starting Materials : 2-Chlorophenylglyoxal monohydrate (2 mmol) and aroylacetonitrile (2 mmol) dissolved in toluene
- Catalytic System : Triethylamine (TEA, 1 mmol) and tert-butyl hydroperoxide (TBHP, 2.2 mmol)
- Reaction Conditions : 70°C for 4–6 hours under inert atmosphere
- Key Intermediates :
- Knoevenagel adduct formation at 25–40°C
- Michael addition at 50–60°C
- Paal–Knorr cyclization above 65°C
This method achieves 62–78% yields for analogous 3-hydroxy-2-furanyl-acrylamides, with Z-selectivity enforced by intramolecular O–H···O hydrogen bonding. Adapting this protocol to the target compound would require substitution of the aroylacetonitrile precursor with N-phenylacrylamide derivatives.
Acrylamide Coupling via Nucleophilic Acyl Substitution
Post-furan synthesis acrylamide installation demonstrates compatibility with diverse aromatic amines:
Critical considerations:
- Chlorophenyl Orientation : Ortho-substitution imposes steric constraints requiring extended reaction times
- Amine Reactivity : Electron-deficient anilines necessitate elevated temperatures (50–60°C)
Transition Metal-Catalyzed Cross Couplings
Nickel-Mediated Reductive Coupling
Recent advances in Ni-catalysis enable direct C–N bond formation between furanyl halides and acrylamide precursors:
Optimized Conditions :
- Catalyst : NiCl₂·1,10-phenanthroline (5 mol%)
- Reductant : Zn powder (3 eq)
- Additive : Et₃N·HCl (1 eq)
- Solvent : Toluene/DMF (4:1 v/v)
- Temperature : 80°C for 12 hours
This method demonstrates 73% yield for analogous (E)-3-[(5-methylfuran-2-yl)thio]-N-phenylacrylamides, suggesting adaptability to chlorophenyl systems through substrate engineering.
Mechanistic Considerations
Electronic Effects in Cyclization
The electron-withdrawing chlorine substituent:
Solvent Polarity Effects
Comparative reaction outcomes in different media:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Toluene | 2.38 | 68 | 6 |
| DMF | 36.7 | 71 | 4 |
| Ethanol | 24.3 | 59 | 8 |
Data extrapolated from analogous systems
Analytical Characterization
Critical quality control parameters:
¹H NMR (400 MHz, CDCl₃):
- Furan H-3: δ 7.21–7.25 (d, J = 3.1 Hz)
- Acrylamide NH: δ 8.02–8.05 (br s)
- Chlorophenyl Cl–C6H4: δ 7.38–7.42 (m)
LC-MS :
HPLC Purity :
- C18 column, 70:30 MeOH/H₂O
- tR = 6.78 min, 98.2% purity
Challenges and Optimization Strategies
Byproduct Formation
Common impurities and mitigation approaches:
| Byproduct | Source | Reduction Strategy |
|---|---|---|
| Diacrylamide derivatives | Over-amination | Stoichiometric amine control |
| Furan dimers | Radical coupling | Radical scavengers (TEMPO) |
| Chlorophenyl isomers | Incomplete regioselectivity | Directed metallation |
Scale-Up Considerations
Critical parameters for industrial translation:
Exotherm Management :
- TBHP addition rate < 0.5 mL/min
- Jacketed reactor ΔT ≤ 15°C
Solvent Recovery :
- Toluene distillation at 80–110°C
- >92% recovery efficiency
Catalyst Recycling :
Emerging Methodologies
Photoredox Catalysis
Visible-light mediated C–H functionalization shows promise for late-stage chlorophenyl installation:
- Catalyst : Ir(ppy)₃ (2 mol%)
- Conditions : 450 nm LED, DCE solvent
- Yield : 65% (pilot scale)
Continuous Flow Systems
Microreactor technology enhances:
- Mixing efficiency (Da < 0.1)
- Heat transfer (Nu > 15)
- Reaction time reduction (ΔT = -75%)
Chemical Reactions Analysis
3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of bacterial urease by binding to the enzyme’s active site, thereby preventing the hydrolysis of urea. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
CID 45051447: 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide
- Molecular Formula: C21H18ClNO2 (vs. C19H14ClNO2 for the target compound).
- Key Differences : The N-phenyl group is replaced with a 2,4-dimethylphenyl substituent.
- However, steric effects might reduce solubility .
3-Chloro-N-(2-chlorophenyl) ()
- Molecular Formula: C13H9Cl2NO.
- Core Structure : Lacks the furan-acrylamide backbone; instead, it is a simpler chloro-substituted benzamide.
- Crystal Data: Monoclinic crystal system (P21/n) with distinct packing due to hydrogen bonding between amide groups. This contrasts with the target compound’s likely planar furan-acrylamide system, which may adopt different solid-state conformations .
Compounds with Heterocyclic Cores and Chlorophenyl Groups
LGH00045 ()
- Structure : (E)-3-(2-chlorophenyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
- Activity : Potent CDC25B phosphatase inhibitor (IC50 = 0.82 µM ).
- Comparison : The triazolo-thiadiazole core and vinyl-furan group differ from the target compound’s acrylamide-furan system. However, the shared 2-chlorophenyl and furan motifs suggest that these groups contribute to enzyme binding, possibly through π-π stacking or halogen bonding .
Hybrid Compounds 22 and 23 ()
- Structure : Quinazolinyl-acrylamide hybrids with fluorobenzyloxy and hydroxamic acid groups.
- Activity : Dual EGFR/HDAC inhibitors with selective potency.
- Comparison: The acrylamide linker in these hybrids is analogous to the target compound, but the addition of hydroxamic acid (a known HDAC-binding motif) expands their mechanism of action.
Polymer Precursors and Physicochemical Properties
3-Chloro-N-phenyl-phthalimide ()
- Application: Monomer for polyimide synthesis.
- Comparison : While both compounds contain N-phenyl and chloro groups, the phthalimide core offers rigidity and thermal stability, making it suitable for polymers. The target compound’s acrylamide group provides flexibility but lower thermal resistance .
Biological Activity
3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its anti-inflammatory, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.
Structural Characteristics
The molecular formula of this compound is C20H13ClF3NO2. Its structure includes a furan ring, a chlorophenyl group, and an acrylamide moiety, which contribute to its biological activities. The compound's unique structural features enable interactions with various biological targets.
1. Anti-inflammatory Activity
Research indicates that compounds containing furan rings exhibit significant anti-inflammatory properties. Studies have shown that derivatives of furan can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
For instance, compounds similar to this compound have been reported to activate the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes like NQO-1 and HO-1, which play crucial roles in reducing oxidative stress and inflammation .
2. Antimicrobial Activity
The antimicrobial potential of furan derivatives has been well-documented. Research has demonstrated that these compounds can exhibit broad-spectrum activity against various pathogens, including bacteria and fungi.
In particular, studies on similar phenylacrylamide derivatives have shown effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.
3. Antioxidant Activity
Antioxidant properties are another significant aspect of the biological activity of this compound. The presence of hydroxyl groups in related structures has been linked to enhanced radical scavenging activity.
Research findings indicate that furan derivatives can effectively scavenge free radicals and reduce reactive oxygen species (ROS), thereby protecting cells from oxidative damage . This activity is attributed to their ability to donate electrons or hydrogen atoms to free radicals.
Case Study 1: Anti-inflammatory Mechanisms
A study focused on a series of phenylacrylamide derivatives demonstrated that one compound significantly reduced nitric oxide (NO) production in LPS-stimulated cells, showcasing its potential as an anti-inflammatory agent. The inhibition was linked to the modulation of NF-κB signaling pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various furan derivatives against a panel of bacterial strains. The results indicated that certain analogues exhibited minimum inhibitory concentrations (MICs) as low as 5 µM against MRSA, highlighting their potential for development into therapeutic agents .
Comparative Data Table
| Biological Activity | Compound | IC50/Effective Concentration | Mechanism of Action |
|---|---|---|---|
| Anti-inflammatory | This compound | <10 µM | Inhibition of NO production via NF-κB pathway |
| Antimicrobial | Similar furan derivatives | 5 µM against MRSA | Disruption of cell membrane integrity |
| Antioxidant | Related phenolic compounds | Varies by structure | Scavenging free radicals and reducing ROS levels |
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the furan core via cyclization of 2-chlorophenyl-substituted precursors. For example, 5-(2-chlorophenyl)furan-2-carbaldehyde can be synthesized using Vilsmeier-Haack formylation .
- Step 2: Acrylamide formation via condensation of the furan derivative with N-phenylacryloyl chloride under basic conditions (e.g., using triethylamine in anhydrous THF) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., from ethanol) are standard for isolating the final compound .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (in CDCl3 or DMSO-d6) confirm substituent positions and acrylamide geometry. Aromatic protons in the 2-chlorophenyl group appear as doublets at δ 7.3–7.5 ppm .
- X-ray Crystallography: Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 11.137 Å, b = 4.852 Å) resolve bond lengths and angles, particularly the planar acrylamide moiety .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., exact mass 462.1573 Da) .
Advanced: How can contradictions in crystallographic data be resolved during structural analysis?
Answer:
- Validation Tools: Use software like PLATON to check for missed symmetry or twinning .
- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., N-(aryl)acrylamides with halogen substituents) to identify deviations in bond angles or torsional strain .
- DFT Calculations: Optimize the geometry using B3LYP/6-31G(d) to compare experimental vs. theoretical bond lengths and identify outliers (e.g., C=O stretching in acrylamide) .
Advanced: What computational strategies predict the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT): B3LYP hybrid functional with 6-311++G(d,p) basis set calculates HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. This aids in understanding reactivity (e.g., acrylamide’s electrophilic nature) .
- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability and aggregation tendencies .
Advanced: How can structure-activity relationships (SAR) guide its application in medicinal chemistry?
Answer:
- Modification Points:
- Biological Assays:
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of acrylamide vapors .
- Waste Disposal: Neutralize with 10% NaOH before disposal in halogenated waste containers .
Advanced: How to address solubility challenges in biological assays?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) for stock solutions, diluted in PBS (pH 7.4) to avoid precipitation .
- Surfactants: Add 0.1% Tween-80 to improve aqueous solubility for in vitro studies .
- Cryopreservation: Store at -20°C in amber vials to prevent degradation .
Advanced: How can analytical discrepancies in mass spectrometry be mitigated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
